molecular formula C23H19N3O B12184079 N-(1-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(1-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B12184079
M. Wt: 353.4 g/mol
InChI Key: NBKRBPZLWZCZFD-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-3-yl substituent at the 2-position of the quinoline core and a 1-phenylethyl group attached via the carboxamide moiety. Its molecular formula is C21H15N3O, with a molecular weight of 325.37 g/mol . The compound’s structure combines aromatic (quinoline, phenyl) and heteroaromatic (pyridinyl) systems, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1-phenylethyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O/c1-16(17-8-3-2-4-9-17)25-23(27)20-14-22(18-10-7-13-24-15-18)26-21-12-6-5-11-19(20)21/h2-16H,1H3,(H,25,27)

InChI Key

NBKRBPZLWZCZFD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible route could include the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with an appropriate amine, such as 1-phenylethylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-(1-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide exhibits promising antimicrobial and anticancer activities. Its mechanism of action likely involves the inhibition of specific enzymes or receptors that are crucial for cellular processes such as proliferation and survival.

Antimicrobial Activity

The compound has shown effectiveness against various microbial strains. For instance, derivatives of quinoline-4-carboxamides have been noted for their moderate potency against Plasmodium falciparum, the causative agent of malaria, with some compounds achieving low nanomolar activity. This suggests that this compound may share similar properties.

Anticancer Studies

Research on similar compounds has shown effective inhibition of cancer cell lines (e.g., PC3 prostate cancer cells), showcasing IC50 values in the low micromolar range. These findings indicate the potential for developing this compound as an anticancer agent.

Case Studies and Research Findings

Several studies have highlighted the biological potential of quinoline derivatives:

Study Focus Findings
Antimalarial ActivityOptimized quinoline derivatives showed excellent oral efficacy in P. berghei models, indicating strong antimalarial properties.
Anticancer StudiesEffective inhibition of cancer cell lines with IC50 values in the low micromolar range was observed.
Mechanistic InsightsSome derivatives inhibit critical translation elongation factors in malaria parasites, revealing new therapeutic targets.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-carboxamide Derivatives

Structural Variations and Physicochemical Properties

The quinoline-4-carboxamide scaffold is highly modular, with modifications primarily occurring at the carboxamide side chain and the 2-position aryl/heteroaryl substituent. Below is a comparative analysis based on the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Quinoline-4-carboxamide) Molecular Formula Melting Point (°C) Yield (%) Purity (HPLC) Key Features
Target Compound 2-(Pyridin-3-yl), N-(1-phenylethyl) C21H15N3O Not reported Not reported Not reported Pyridin-3-yl and phenylethyl groups
5a1 2-(Substituted phenyl), N-(3-(dimethylamino)propyl) C31H38N6O2 182.3–184.2 64 99.4% Piperazine-derived side chain
5a5 2-(Morpholinopropanamido-phenyl) C31H38N6O3 188.1–189.4 59 97.6% Morpholine side chain
Compound 7 2-(Pyridin-3-yl), N-(naphthalen-2-yl) C25H18N3O 215–216 19.8 Not reported Naphthyl substituent
Compound 10 2-(Pyridin-3-yl), N-(naphthalen-1-ylmethyl) C26H20N3O 175–176 10.3 Not reported Low yield due to steric hindrance
N-(2-hydroxyphenyl)-2-(pyridin-3-yl) 2-(Pyridin-3-yl), N-(2-hydroxyphenyl) C21H15N3O2 Not reported Not reported Not reported Hydroxyl group enhances polarity
Key Observations:

Side Chain Modifications: The target compound’s 1-phenylethyl group differs from the dimethylamino propyl (e.g., 5a1–5a5) or naphthyl (e.g., Compound 7) side chains in analogs. Compound 10 demonstrates the impact of steric bulk, with a low yield (10.3%) attributed to challenges in synthesizing the naphthalen-1-ylmethyl substituent.

Pyridinyl Position :

  • The pyridin-3-yl group in the target compound is shared with Compound 7 and Compound 10 , whereas Compound 8 (pyridin-2-yl) shows a higher melting point (261–262°C), suggesting stronger crystal packing due to positional isomerism.

Polar Functional Groups :

  • The hydroxyl group in N-(2-hydroxyphenyl)-2-(pyridin-3-yl) increases polarity, which could improve aqueous solubility compared to the target compound’s phenylethyl group.

Biological Activity

N-(1-phenylethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C23H19N3O and a molecular weight of 353.4 g/mol. The compound features a quinoline core, a pyridine ring, and a phenylethyl substituent, which contribute to its unique biological properties. The presence of a carboxamide group enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Its mechanism of action likely involves the inhibition of specific enzymes or receptors that are crucial for cellular processes such as proliferation and survival.

Antimicrobial Activity

The compound has shown effectiveness against various microbial strains. For instance, derivatives of quinoline-4-carboxamides have been noted for their moderate potency against Plasmodium falciparum, the causative agent of malaria, with some compounds achieving low nanomolar activity . This suggests that this compound may share similar properties.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For example, related compounds have been evaluated for their ability to inhibit cancer cell growth, showing promising results in reducing cell viability in a dose-dependent manner . The specific pathways involved in its anticancer effects remain to be fully elucidated but may include the induction of apoptosis or cell cycle arrest.

The exact mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, blocking substrates from accessing active sites.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with disease progression.
  • DNA Interaction : Potential binding to DNA or RNA may disrupt essential cellular functions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameKey Features
2-phenylquinoline-4-carboxamideLacks both the 3-pyridine and N-(1-phenylethyl) groups; different activity.
3-methylquinoline-4-carboxamideLacks the 2-pyridine and N-(1-phenylethyl) groups; altered reactivity.
N-(1-naphthyl)quinoline-4-carboxamideContains a naphthalene instead of phenylethyl; differing properties.
3-methyl-2-phenylnaphthalene carboxamideSimilar core but different substituents affecting biological activity.

This table illustrates how the presence or absence of specific functional groups can significantly impact biological activity, underscoring the importance of structural specificity in drug design.

Case Studies and Research Findings

Several studies have highlighted the biological potential of quinoline derivatives:

  • Antimalarial Activity : A study demonstrated that optimized quinoline derivatives showed excellent oral efficacy in P. berghei models, indicating strong antimalarial properties .
  • Anticancer Studies : Research on similar compounds has shown effective inhibition of cancer cell lines (e.g., PC3 prostate cancer cells), showcasing IC50 values in the low micromolar range .
  • Mechanistic Insights : Investigations into the mechanism revealed that certain quinoline derivatives inhibit translation elongation factors critical for protein synthesis in malaria parasites, suggesting a novel mechanism for antimalarial action .

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